An In-depth Technical Guide to the Physicochemical Properties of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol is a chiral alcohol and a heterocyclic compound of significant interest in medicinal chemistry. As a functionalized pyridine, it serves as a valuable building block in the synthesis of complex molecular architectures for drug discovery. The presence of a fluorine atom, a stereogenic center, and the pyridine nitrogen imparts specific electronic and steric properties that can influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.
This guide provides a comprehensive overview of the core physicochemical properties of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol. In the absence of extensive publicly available experimental data for this specific molecule, this document focuses on the authoritative methodologies and analytical techniques required for its characterization. Data from structurally analogous compounds are provided for comparative context, and the rationale behind each experimental choice is detailed to offer field-proven insights for researchers.
Molecular Identity and Structure
A thorough understanding of a compound's identity is the foundation of all subsequent characterization. This involves confirming its structure, molecular weight, and key identifiers.
| Property | Value | Source |
| Chemical Name | (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol | - |
| Molecular Formula | C₇H₈FNO | - |
| Molecular Weight | 141.15 g/mol | - |
| CAS Number | 2227696-68-4 | [1] |
| Structure | ![]() | - |
Structural Elucidation: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for confirming the chemical structure of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
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¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their connectivity. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and the chiral alcohol substituents. The methine proton (CH-OH) and the methyl protons (CH₃) will resonate further upfield.
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¹³C NMR: The carbon NMR spectrum will show seven distinct carbon signals, confirming the number of carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the single fluorine atom.
Predicted NMR Spectral Characteristics:
1.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the compound's fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
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Expected Molecular Ion Peak (M⁺): m/z = 141.15
Experimental Protocol: Structural Confirmation
The following workflow outlines the steps for the structural characterization of a synthesized batch of (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol.
Caption: Workflow for Structural Elucidation.
Stereochemistry and Enantiomeric Purity
The (1S) designation indicates a specific three-dimensional arrangement at the chiral center. Verifying the absolute configuration and determining the enantiomeric excess (% ee) is critical in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Causality in Method Development:
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Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral alcohols and are a logical starting point.
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Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol, is commonly used with polysaccharide CSPs. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
Caption: Workflow for % ee determination by Chiral HPLC.
Physical State and Thermal Properties
The physical state and thermal properties, such as melting and boiling points, are fundamental characteristics that influence handling, formulation, and purification processes.
| Property | (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol | Analogous Compound Data |
| Physical State | Predicted to be a solid or high-boiling liquid at room temperature | 4-Fluoropyridine: Liquid |
| Melting Point | Data not available | 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone: 423–424 K (150-151 °C)[2] |
| Boiling Point | Data not available | 4-Fluoropyridine: 108 °C / 757 mmHg[3] |
Experimental Protocol: Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. A sharp melting point is indicative of high purity.
Acidity/Basicity (pKa)
The pKa is a measure of the acidity or basicity of a compound and is a critical parameter in drug development. It influences a drug's solubility, absorption, distribution, and excretion. For (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol, the pyridine nitrogen is basic and will be protonated at physiological pH.
Context from Analogous Compounds:
The pKa of pyridine is approximately 5.2. The presence of an electron-withdrawing fluorine atom on the ring is expected to decrease the basicity of the pyridine nitrogen, thus lowering the pKa value.
Experimental Protocol: pKa Determination by UV-Metric Titration
This method is suitable for compounds that have a UV chromophore close to the ionization center.
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Preparation of Buffers: Prepare a series of buffers with known pH values spanning a range around the estimated pKa.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).
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UV-Vis Spectroscopy: Add a small aliquot of the stock solution to each buffer solution and record the UV-Vis spectrum.
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Data Analysis: The absorbance at a specific wavelength will change as a function of pH. By plotting absorbance versus pH, a titration curve is generated from which the pKa can be calculated using the Henderson-Hasselbalch equation.
Solubility
Solubility is a key determinant of a drug's bioavailability. Poor aqueous solubility is a major challenge in drug development.
| Property | (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol | Context from Analogous Compounds |
| Aqueous Solubility | Data not available | 4-Amino-2-fluoropyridine is soluble in polar solvents like water and alcohols.[4] |
| Organic Solvent Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chloroform. | - |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
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Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline at pH 7.4).
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Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.
Conclusion
While specific experimental data for (1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol remains limited in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed methodologies for structural elucidation, stereochemical analysis, and the determination of key physical properties, researchers and drug development professionals can generate the critical data necessary to advance this promising chemical entity through the discovery and development pipeline. The principles and protocols outlined herein are grounded in established analytical chemistry and are designed to ensure scientific integrity and reproducibility.
References
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(1S)-1-(4-fluoropyridin-2-yl)ethan-1-ol — Chemical Substance Information. NextSDS.
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1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online.
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu Natural Science.
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CAS 18614-51-2: 4-Amino-2-fluoropyridine. CymitQuimica.

